(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide typically involves multi-step organic synthesis. The process begins with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Acids: The amino acids are protected using Boc groups to form Boc-protected intermediates.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds.
Deprotection: The Boc groups are removed using acidic conditions, typically trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the synthesis process by automating the coupling and deprotection steps. This ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate protein-protein interactions, affecting cellular signaling pathways and biological processes.
Comparison with Similar Compounds
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: can be compared with similar compounds such as:
N-Methylbenzamide: A simpler amide with fewer functional groups, used as a reference compound in studies of amide reactivity.
N-Methylanilide: Another amide derivative with different substituents, used in the study of amide bond formation and stability.
The uniqueness of This compound
Properties
CAS No. |
161510-54-9 |
---|---|
Molecular Formula |
C40H55N5O6 |
Molecular Weight |
701.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H55N5O6/c1-26(2)32(36(47)42-25-30-21-15-10-16-22-30)44-38(49)34(41-24-29-19-13-9-14-20-29)35(46)31(23-28-17-11-8-12-18-28)43-37(48)33(27(3)4)45-39(50)51-40(5,6)7/h8-22,26-27,31-35,41,46H,23-25H2,1-7H3,(H,42,47)(H,43,48)(H,44,49)(H,45,50)/t31-,32?,33-,34+,35+/m0/s1 |
InChI Key |
ULCLWNYLBCRHKU-MHQZJQMASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.